

spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)imidazolidin-2-one

Cat. No.: B085219

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **1-(3-Bromophenyl)imidazolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(3-Bromophenyl)imidazolidin-2-one**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes a representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

- IUPAC Name: **1-(3-bromophenyl)imidazolidin-2-one**
- CAS Number: 14088-96-1[1]
- Molecular Formula: C₉H₉BrN₂O
- Molecular Weight: 241.09 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Bromophenyl)imidazolidin-2-one**. These predictions are based on established chemical shift and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.6 - 7.8	m	2H	Ar-H
~7.2 - 7.4	m	2H	Ar-H
~5.0 - 5.5	s (broad)	1H	N-H
~3.8 - 4.0	t	2H	N-CH ₂
~3.4 - 3.6	t	2H	N-CH ₂

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C=O
~140	Ar-C (C-N)
~130	Ar-C (C-Br)
~120 - 130	Ar-C (CH)
~45	N-CH ₂
~40	N-CH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3400	Medium, Broad	N-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2950	Medium	Aliphatic C-H Stretch
~1680-1720	Strong	C=O Stretch (Urea)
~1550-1600	Medium-Strong	Aromatic C=C Stretch
~1200-1300	Medium	C-N Stretch
~550-650	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
240/242	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
184/186	Medium	[M - C ₂ H ₄ N] ⁺
156/158	Medium	[M - C ₂ H ₄ N ₂ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are representative protocols for the synthesis of **1-(3-Bromophenyl)imidazolidin-2-one** and the acquisition of its spectroscopic data.

Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one

This protocol is a general representation based on common methods for the synthesis of imidazolidin-2-ones.[\[2\]](#)[\[3\]](#)[\[4\]](#)

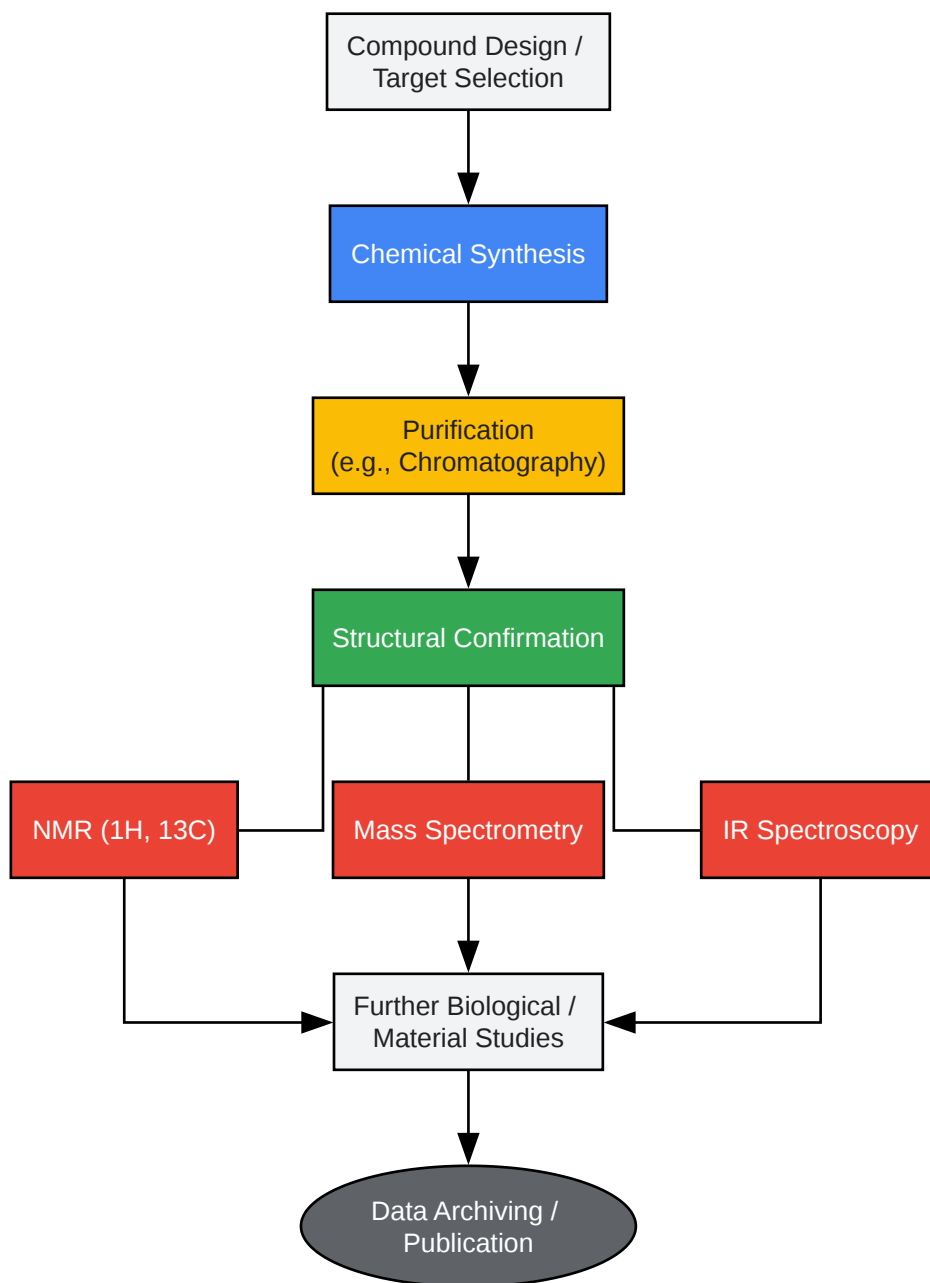
- **Reaction Setup:** To a solution of N-(3-bromophenyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a carbonylating agent like carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
- **Reaction Execution:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Final Product:** The pure fractions are combined and the solvent is evaporated to yield **1-(3-Bromophenyl)imidazolidin-2-one** as a solid.

Spectroscopic Characterization

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **1-(3-Bromophenyl)imidazolidin-2-one**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Bromophenyl)imidazolidin-2-one | 14088-96-1 [sigmaaldrich.com]
- 2. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)imidazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085219#spectroscopic-data-nmr-ir-ms-of-1-3-bromophenyl-imidazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com